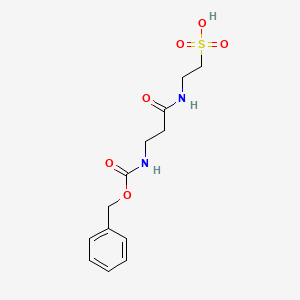
Carbobenzoxy-beta-alanyltaurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbobenzoxy-beta-alanyltaurine is a compound that belongs to the class of carbobenzoxy derivatives, which are widely used in peptide synthesis. The carbobenzoxy group is a protecting group for the amino function that can be removed under mild conditions, leaving the peptide bond unaffected . This compound is particularly significant in the field of biochemistry and pharmaceutical research due to its role in protecting amino acids during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzoxy-beta-alanyltaurine is synthesized by coupling beta-alanine, which has its terminal amine protected with a carbobenzoxy group, to N-hydroxysuccinimide to produce an active ester of beta-alanine. This active ester is then coupled to cystamine to produce a carbobenzoxy-protected beta-alethine with an internal disulfide bond. The carbobenzoxy-protected beta-alethine is isolated, purified, and reacted with iodine to oxidize the disulfide bond, resulting in this compound .
Industrial Production Methods
The industrial production of this compound involves the use of benzyl chloroformate, which is prepared by the action of phosgene on benzyl alcohol. This method is efficient and yields high-purity carbobenzoxy derivatives .
Chemical Reactions Analysis
Types of Reactions
Carbobenzoxy-beta-alanyltaurine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the carbobenzoxy-protected beta-alethine is oxidized using iodine.
Substitution: The amino group in beta-alanine is protected with a carbobenzoxy group to prevent unwanted reactions during peptide synthesis.
Common Reagents and Conditions
Catalytic Hydrogenation: Hydrogen over palladium on carbon is used to remove the carbobenzoxy group.
Iodine: Used to oxidize the disulfide bond in carbobenzoxy-protected beta-alethine.
Phosgene and Benzyl Alcohol: Used to prepare benzyl chloroformate, a key reagent in the synthesis of carbobenzoxy derivatives.
Major Products Formed
Beta-alanyl-taurine: Formed by removing the carbobenzoxy group from this compound using UV radiation.
Carbobenzoxy-protected beta-alethine: An intermediate in the synthesis of this compound.
Scientific Research Applications
Carbobenzoxy-beta-alanyltaurine has several scientific research applications, including:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.
Biological Research: Supports cell vitality and increases cellular life span and bioproductivity in in vitro cell culture.
Pharmaceutical Research: Used in the development of peptide-based therapeutics.
Industrial Applications: Used in the production of aspartame and other peptide-based products.
Mechanism of Action
Carbobenzoxy-beta-alanyltaurine exerts its effects by protecting the amino group of beta-alanine during peptide synthesis. The carbobenzoxy group is stable under acidic and basic conditions and can be removed under mild conditions using catalytic hydrogenation. This protection prevents unwanted reactions and allows for the selective coupling of amino acids .
Comparison with Similar Compounds
Similar Compounds
Beta-alanyl-taurine: A similar compound that lacks the carbobenzoxy protecting group.
Uniqueness
Carbobenzoxy-beta-alanyltaurine is unique due to its carbobenzoxy protecting group, which provides stability under various conditions and can be easily removed. This makes it highly valuable in peptide synthesis and other applications
Properties
CAS No. |
53329-43-4 |
|---|---|
Molecular Formula |
C13H18N2O6S |
Molecular Weight |
330.36 g/mol |
IUPAC Name |
2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethanesulfonic acid |
InChI |
InChI=1S/C13H18N2O6S/c16-12(14-8-9-22(18,19)20)6-7-15-13(17)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)(H,15,17)(H,18,19,20) |
InChI Key |
JPDXFSFKFIWBER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
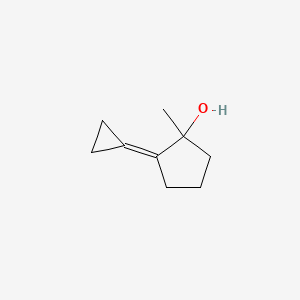
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)
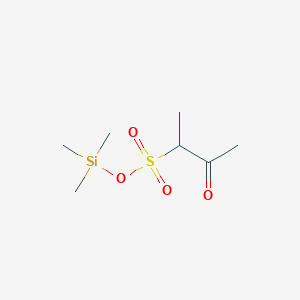
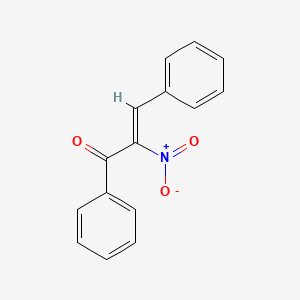
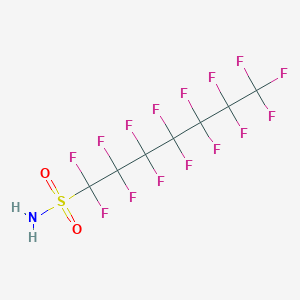

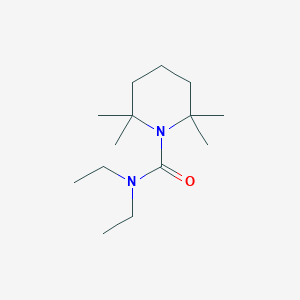
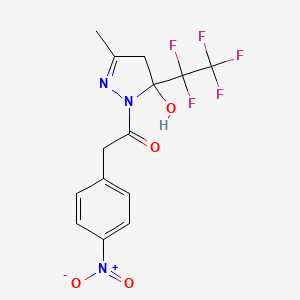
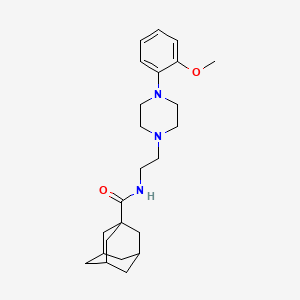
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
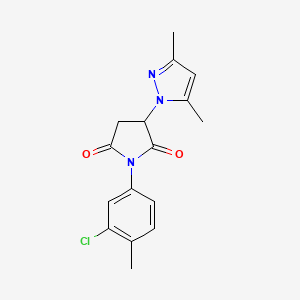
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
